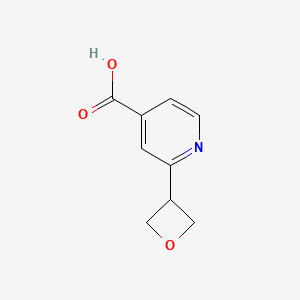![molecular formula C10H25N3 B13999495 2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine CAS No. 959028-30-9](/img/structure/B13999495.png)
2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is a chemical compound with the molecular formula C10H25N3. It is a tertiary amine, characterized by the presence of two dimethylamino groups attached to a 1,3-propanediamine backbone. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-propanediamine with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60-70°C and pressures of 2.0-3.0 MPa .
Industrial Production Methods
In industrial settings, the production of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces secondary amines .
Applications De Recherche Scientifique
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine involves its strong basicity and nucleophilicity. The compound can donate electron pairs to electrophiles, facilitating various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the dimethylaminomethyl group.
N,N,N’,N’-Tetramethylethylenediamine: Contains an ethylene backbone instead of a propylene backbone.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Features a butane backbone, providing different steric and electronic properties.
Uniqueness
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and basicity compared to similar compounds. This makes it particularly effective in catalysis and as a reagent in organic synthesis .
Propriétés
Numéro CAS |
959028-30-9 |
|---|---|
Formule moléculaire |
C10H25N3 |
Poids moléculaire |
187.33 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-11(2)7-10(8-12(3)4)9-13(5)6/h10H,7-9H2,1-6H3 |
Clé InChI |
HIFPWOAHPLWFLT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CN(C)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


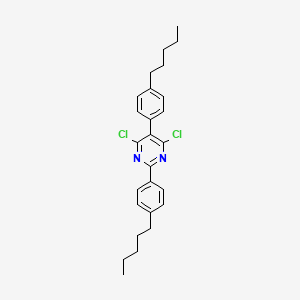
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
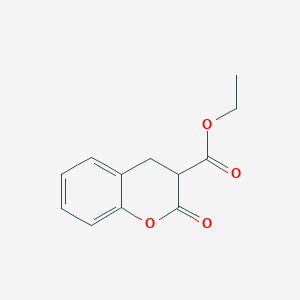
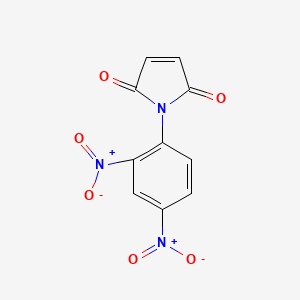
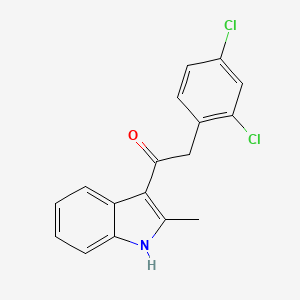
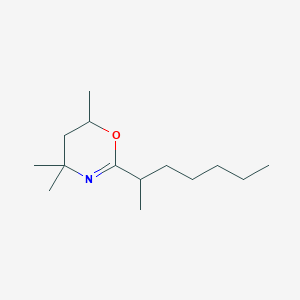
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
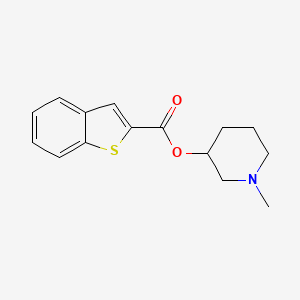

![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)



